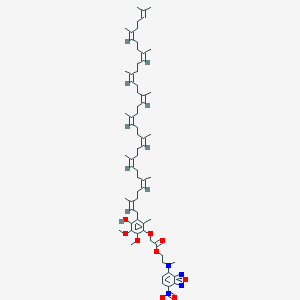
2-甲基-3-硝基苯甲酸
概述
描述
2-Methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4. It is a nitrated carboxylic acid, characterized by the presence of a nitro group (-NO2) and a carboxyl group (-COOH) attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
科学研究应用
2-Methyl-3-nitrobenzoic acid is utilized in several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including indoles and other heterocycles.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is employed in the synthesis of materials with specific electronic and optical properties.
作用机制
Target of Action
2-Methyl-3-nitrobenzoic acid is a nitrated carboxylic acid . Carboxylic acids are known to donate hydrogen ions if a base is present to accept them . They react in this way with all bases, both organic (for example, the amines) and inorganic . .
Mode of Action
The mode of action of 2-Methyl-3-nitrobenzoic acid involves its interaction with bases. As a carboxylic acid, it donates hydrogen ions to any base present . This reaction is a type of neutralization, which is accompanied by the evolution of substantial amounts of heat .
Pharmacokinetics
As a carboxylic acid, its solubility in water and other solvents, as well as its potential for absorption and distribution in the body, would be influenced by its specific chemical structure .
Result of Action
The donation of hydrogen ions to bases can result in the formation of water and a salt, a common result of the neutralization reactions in which carboxylic acids participate .
Action Environment
The action, efficacy, and stability of 2-Methyl-3-nitrobenzoic acid can be influenced by various environmental factors. For instance, the presence of bases would be necessary for it to donate hydrogen ions . Furthermore, factors such as temperature and pH could potentially influence the rate and extent of its reactions .
安全和危害
未来方向
生化分析
Biochemical Properties
The biochemical properties of 2-Methyl-3-nitrobenzoic acid are largely determined by its nitro group and carboxylic acid group . The nitro group is a strong electron-withdrawing group, which can influence the compound’s interactions with other biomolecules
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitro compounds can undergo various reactions, including reduction and substitution reactions . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Metabolic Pathways
Nitroaromatic compounds can be metabolized through various pathways, often involving enzymatic reduction of the nitro group .
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Methyl-3-nitrobenzoic acid involves the oxidation of 3-nitro-o-xylene. The process typically includes adding 3-nitro-o-xylene, an organic solvent, and a catalyst to a reactor, followed by the introduction of oxygen gas. The oxidation reaction is carried out at temperatures between 90-100°C until the concentration of 3-nitro-o-xylene is reduced to less than 1%. The crude product is then subjected to conventional alkalization, active carbon decoloration, and acidification to obtain the final product .
Industrial Production Methods
In industrial settings, the production of 2-Methyl-3-nitrobenzoic acid often involves similar oxidation processes but on a larger scale. The use of oxygen instead of nitric acid for oxidation is preferred due to its lower risk, reduced pollution, and cost-effectiveness. The yield of this method can reach up to 80%, making it a viable option for large-scale production .
化学反应分析
Types of Reactions
2-Methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxyl group can be reduced to an alcohol group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and metal catalysts such as cobalt(II) acetate and manganese(II) acetate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Substitution: Reagents like sodium nitrite and hydrochloric acid are used for diazotization, followed by substitution with other nucleophiles.
Major Products
Reduction: 2-Methyl-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3-Nitrobenzoic acid: Similar structure but lacks the methyl group.
2-Methyl-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position.
2-Methyl-5-nitrobenzoic acid: Similar structure but with the nitro group in a different position.
Uniqueness
2-Methyl-3-nitrobenzoic acid is unique due to the specific positioning of the nitro and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .
属性
IUPAC Name |
2-methyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQAFWHSMWWPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Record name | 2-METHYL-3-NITROBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025637 | |
| Record name | 2-Methyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-3-nitrobenzoic acid appears as fine needles or light beige powder. (NTP, 1992) | |
| Record name | 2-METHYL-3-NITROBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | 2-METHYL-3-NITROBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1975-50-4 | |
| Record name | 2-METHYL-3-NITROBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methyl-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1975-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-nitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001975504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-methyl-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitro-o-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-3-NITROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SI17D349B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
360 to 363 °F (NTP, 1992) | |
| Record name | 2-METHYL-3-NITROBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Methyl-3-nitrobenzoic acid in organic chemistry?
A1: 2-Methyl-3-nitrobenzoic acid serves as a versatile building block in organic synthesis. It's frequently employed as a starting material for synthesizing various compounds, including:
- 5-Nitroisocoumarins: This compound can be readily transformed into 5-nitroisocoumarin derivatives, such as 5-nitroisocoumarin and 5-aminoisocoumarin. []
- Methyl Indole-4-carboxylate: Several synthetic routes utilize 2-Methyl-3-nitrobenzoic acid, either directly or through isocoumarin intermediates, to produce methyl indole-4-carboxylate. []
- Lenalidomide: This commercially important pharmaceutical drug can be synthesized using 2-Methyl-3-nitrobenzoic acid as a key precursor. [, , ]
- 2-Methyl-3-nitrobenzeneacetic Acid: A four-step synthesis utilizes reduction, halogenation, substitution, and hydrolysis to convert 2-Methyl-3-nitrobenzoic acid into 2-Methyl-3-nitrobenzeneacetic acid. []
Q2: How do researchers determine the solubility behavior of 2-Methyl-3-nitrobenzoic acid in different solvents?
A2: Scientists utilize spectroscopic methods to measure the solubility of 2-Methyl-3-nitrobenzoic acid in various organic solvents at a standard temperature (298.2 K). [] These solvents include alcohols, alkyl ethers, alkyl acetates, and alkoxyalcohols. This data is then used to determine Abraham model solute descriptors, which can predict the compound's solubility in other organic solvents. [] This predictive capability is invaluable for designing synthesis and purification processes.
Q3: What is the significance of studying the sublimation thermodynamics of 2-Methyl-3-nitrobenzoic acid?
A3: Understanding the sublimation thermodynamics of 2-Methyl-3-nitrobenzoic acid, and its various isomers, provides crucial information about its physical properties. Researchers utilize the Knudsen mass-loss effusion technique to determine vapor pressures at different temperatures. [] This data allows for the calculation of standard molar enthalpies and entropies of sublimation, providing insights into the energetics of its phase transitions. [] This information is particularly relevant for purification processes and predicting its behavior in different environments.
Q4: How is gas chromatography employed in the analysis of 2-Methyl-3-nitrobenzoic acid?
A4: Gas chromatography offers a precise and sensitive method for quantifying 2-Methyl-3-nitrobenzoic acid. [] To analyze the compound effectively, it undergoes esterification with diazomethane before injection into the gas chromatograph. [] This pretreatment enhances its volatility, making it suitable for gas-phase separation and detection.
Q5: What potential genotoxic impurities are associated with Lenalidomide synthesis, and how are they monitored?
A5: The synthesis of Lenalidomide, often using 2-Methyl-3-nitrobenzoic acid as a starting material, carries the risk of genotoxic impurities. These include compounds like methyl 2-(chloromethyl)-3-nitrobenzoate (MCN), methyl 2-(bromomethyl)-5-nitrobenzoate (MMM), and others. [] To ensure the safety of the final drug substance, a sensitive RP-HPLC method has been developed and validated to simultaneously detect and quantify these impurities. [] This method is essential for quality control during drug development and manufacturing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate](/img/structure/B45912.png)



